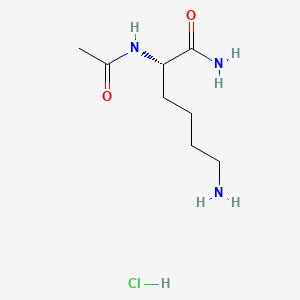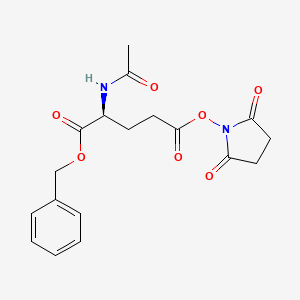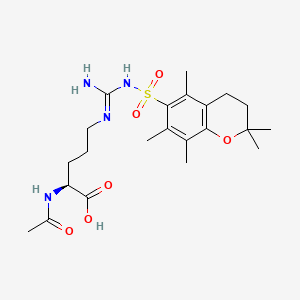
Trt-Lys(Fmoc)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trt-Lys(Fmoc)-OH: is a compound used in peptide synthesis. It is a derivative of lysine, an essential amino acid, and is protected by two groups: the trityl (Trt) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. These protecting groups are crucial in solid-phase peptide synthesis (SPPS) as they prevent unwanted side reactions during the synthesis process.
科学研究应用
Chemistry: Trt-Lys(Fmoc)-OH is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing researchers to create complex peptide sequences with high precision.
Biology: In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. These peptides can also be used as antigens to generate antibodies.
Medicine: In the medical field, peptides synthesized using this compound are used in drug development. These peptides can act as therapeutic agents, targeting specific proteins or pathways involved in diseases.
Industry: In industrial applications, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and diagnostics.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Trt-Lys(Fmoc)-OH typically involves the protection of the lysine amino group with the Fmoc group and the side chain amino group with the Trt group. The process begins with the lysine molecule, which undergoes a series of reactions to attach the protecting groups. The Fmoc group is usually introduced using Fmoc chloride in the presence of a base like sodium carbonate. The Trt group is introduced using trityl chloride in the presence of a base such as pyridine.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously. The use of solid-phase synthesis allows for the efficient production of peptides with high purity and yield.
化学反应分析
Types of Reactions: Trt-Lys(Fmoc)-OH undergoes several types of reactions, including deprotection, coupling, and cleavage. The Fmoc group can be removed using piperidine, while the Trt group can be removed using trifluoroacetic acid (TFA). These deprotection reactions are essential for the stepwise assembly of peptides.
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for Trt removal.
Coupling: The coupling of amino acids to form peptides is typically carried out using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Major Products Formed: The primary product formed from these reactions is the desired peptide sequence. The deprotection steps ensure that the amino groups are free to react with the next amino acid in the sequence, leading to the formation of the peptide bond.
作用机制
The mechanism of action of Trt-Lys(Fmoc)-OH is primarily related to its role in peptide synthesis. The protecting groups (Trt and Fmoc) prevent unwanted side reactions during the synthesis process, ensuring the correct assembly of the peptide sequence. The Fmoc group is removed using piperidine, exposing the amino group for coupling with the next amino acid. The Trt group is removed using TFA, exposing the side chain amino group for further reactions.
相似化合物的比较
Fmoc-Lys(Boc)-OH: Similar to Trt-Lys(Fmoc)-OH but uses a tert-butyloxycarbonyl (Boc) group instead of the Trt group.
Fmoc-Lys(Mtt)-OH: Uses a 4-methyltrityl (Mtt) group instead of the Trt group.
Fmoc-Lys(ivDde)-OH: Uses an ivDde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) group instead of the Trt group.
Uniqueness: this compound is unique due to the combination of the Trt and Fmoc protecting groups. The Trt group provides stability during the synthesis process, while the Fmoc group allows for easy removal and subsequent coupling reactions. This combination makes this compound a versatile and valuable compound in peptide synthesis.
属性
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBORKOTDYTSJ-QNGWXLTQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Cyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoic acid](/img/structure/B613236.png)




![2-[[1-(1-adamantyl)-2-methylpropan-2-yl]oxycarbonylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B613244.png)





![2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic acid](/img/structure/B613261.png)

